2,4-Difluoro-1-(methoxymethoxy)benzene
Overview
Description
2,4-Difluoro-1-(methoxymethoxy)benzene is a chemical compound with the molecular formula C8H8F2O2 . It is primarily used as an intermediate compound in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8F2O2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4H,5H2,1H3 . This indicates that the molecule consists of a benzene ring with two fluorine atoms and a methoxymethoxy group attached to it.Scientific Research Applications
Catalytic Activity in Cross-Coupling Reactions
2,4-Difluoro-1-(methoxymethoxy)benzene plays a role in catalytic processes, particularly in cross-coupling reactions. A study by Deschamps et al. (2007) highlights its use in the Suzuki and Sonogashira cross-coupling reactions. These reactions are crucial in creating biaryl compounds, which have significant applications in pharmaceuticals and materials science. The study demonstrates the efficiency of certain palladium complexes, involving related ligands, in facilitating these reactions, indicating potential avenues for efficient synthetic strategies in organic chemistry (Deschamps, Goff, Ricard, & Floch, 2007).
Structural Analysis and Crystallography
The compound has been utilized in crystallography to study molecular structures and interactions. Fun et al. (2012) investigated a structurally related compound, examining its dihedral angles and crystal structure. Such studies are essential for understanding molecular conformations and interactions, which can be critical in the design of new materials and drugs (Fun, Chia, Samshuddin, Narayana, & Sarojini, 2012).
Applications in Organic Synthesis
Liu et al. (2012) discuss the use of an acid-sensitive glycol ether derivative, closely related to this compound, in the synthesis of perfluoro compounds. These compounds are significant in creating materials with unique properties, such as resistance to solvents, oils, and acids, and have applications ranging from coatings to aerospace materials (Liu et al., 2012).
Electrochemistry and Reduction Processes
In electrochemistry, Paddon et al. (2006) explored the electrochemical reduction of a phenyl thioether derivative, closely resembling this compound. This research is fundamental in understanding electron transfer processes and has implications for developing new electrochemical sensors, batteries, and energy conversion devices (Paddon, Bhatti, Donohoe, & Compton, 2006).
Mechanism of Action
The mechanism of action of 2,4-Difluoro-1-(methoxymethoxy)benzene is not specified as it is primarily used as an intermediate in the synthesis of other compounds. Its reactivity would depend on the specific reactions it is involved in.
Safety and Hazards
This compound is classified under GHS07 for safety. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2,4-difluoro-1-(methoxymethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHWOBZMWXUJLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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